9-Octadecenoic acid (9Z)-, isooctyl ester

Vue d'ensemble

Description

. It is a colorless to pale yellow liquid with a molecular formula of C26H50O2 and a molecular weight of 394.684 g/mol. This compound is primarily used in various industrial applications, including as an emulsifier, lubricant, and in the production of cosmetics and pharmaceuticals.

Synthetic Routes and Reaction Conditions:

Esterification Reaction: The most common method for synthesizing 9-Octadecenoic acid (9Z)-, isooctyl ester is through the esterification of oleic acid with isooctyl alcohol. This reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

Enzymatic Esterification: Another method involves using lipase enzymes to catalyze the esterification reaction at milder conditions, which can be more environmentally friendly and produce fewer by-products.

Industrial Production Methods: In industrial settings, the esterification reaction is often carried out in large reactors with continuous stirring and temperature control to ensure consistent product quality. The reaction mixture is then purified through distillation to remove excess alcohol and unreacted acid, yielding the desired ester.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as hydroperoxides and epoxides.

Reduction: Reduction reactions can convert the ester into its corresponding alcohol and acid components.

Hydrolysis: Hydrolysis of the ester can be achieved using strong acids or bases, resulting in the formation of oleic acid and isooctyl alcohol.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, ozone, or metal catalysts (e.g., palladium) under controlled conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide at elevated temperatures.

Major Products Formed:

Oxidation: Hydroperoxides, epoxides, and carboxylic acids.

Reduction: Oleic acid and isooctyl alcohol.

Hydrolysis: Oleic acid and isooctyl alcohol.

Applications De Recherche Scientifique

Biochemical Studies

9-Octadecenoic acid (9Z)-, isooctyl ester has been utilized in several biochemical studies due to its role as a model compound for understanding lipid interactions in biological systems. Its properties allow researchers to investigate:

- Membrane Fluidity : It serves as a model for studying the fluidity of cell membranes, impacting cellular processes such as signaling and transport.

- Lipid Metabolism : The compound is significant in studies related to lipid metabolism and fatty acid oxidation pathways.

Pharmaceutical Applications

Recent studies have highlighted the potential of 9-octadecenoic acid esters in drug formulation and delivery systems:

- Drug Solubilization : The ester's hydrophobic characteristics facilitate the solubilization of poorly soluble drugs, enhancing their bioavailability.

- Nanoparticle Formation : It can be used in the synthesis of lipid-based nanoparticles for targeted drug delivery systems, particularly in cancer therapies.

Cosmetic Industry

The compound is increasingly used in cosmetic formulations due to its emollient properties:

- Skin Conditioning Agent : It acts as a moisturizer and skin conditioning agent in creams and lotions.

- Stabilizer : It helps stabilize emulsions in cosmetic products, improving texture and application.

Agricultural Applications

This compound has potential agricultural applications:

- Pesticide Formulation : Its emulsifying properties make it suitable for use as an adjuvant in pesticide formulations, enhancing the efficacy of active ingredients.

Case Study 1: Lipid-Based Drug Delivery Systems

A study investigated the use of 9-octadecenoic acid esters in formulating lipid nanoparticles for delivering anti-cancer drugs. The results indicated improved drug loading efficiency and sustained release profiles compared to conventional formulations. This highlights the compound's potential in enhancing therapeutic outcomes in oncology.

Case Study 2: Cosmetic Emulsion Stability

Research conducted on various cosmetic formulations demonstrated that incorporating this compound significantly improved the stability and sensory attributes of emulsions. The study concluded that this compound could enhance product performance while ensuring consumer safety.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Biochemical Studies | Model for membrane fluidity | Insight into cellular processes |

| Pharmaceutical | Drug solubilization | Enhanced bioavailability |

| Cosmetic Industry | Skin conditioning agent | Improved moisture retention |

| Agricultural | Pesticide formulation | Increased efficacy of active ingredients |

Mécanisme D'action

The mechanism by which 9-Octadecenoic acid (9Z)-, isooctyl ester exerts its effects involves its interaction with cell membranes and lipid bilayers. The ester can integrate into cell membranes, affecting membrane fluidity and permeability. It may also act as a precursor for bioactive lipids that participate in signaling pathways.

Molecular Targets and Pathways Involved:

Cell Membranes: Modulates membrane properties and interactions with membrane-bound proteins.

Signaling Pathways: Involved in lipid signaling pathways that regulate cellular processes such as inflammation and apoptosis.

Comparaison Avec Des Composés Similaires

Oleic Acid Methyl Ester: Derived from oleic acid and methanol.

Stearic Acid Esters: Derived from stearic acid and various alcohols.

Palmitic Acid Esters: Derived from palmitic acid and alcohols.

Activité Biologique

9-Octadecenoic acid (9Z)-, isooctyl ester, also known as oleic acid isooctyl ester, is a fatty acid ester derived from oleic acid. This compound has garnered attention due to its various biological activities, including anti-inflammatory, antioxidant, and potential therapeutic effects against certain diseases. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

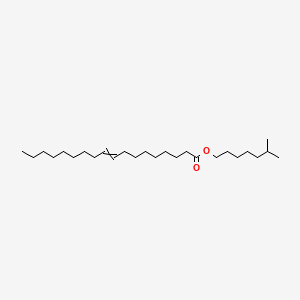

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of a long hydrophobic carbon chain typical of fatty acids, contributing to its biological properties.

1. Anti-Inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study involving LPS-induced RAW264.7 macrophages showed that this compound inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are key inflammatory markers. The inhibition was dose-dependent and correlated with a reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins .

Table 1: Inhibition of Inflammatory Markers by 9-Octadecenoic Acid Isooctyl Ester

| Concentration (μg/mL) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) |

|---|---|---|

| 6.25 | 15 | 10 |

| 12.5 | 25 | 20 |

| 25 | 40 | 35 |

| 50 | 60 | 50 |

2. Antioxidant Activity

The antioxidant capacity of 9-octadecenoic acid isooctyl ester has been evaluated through various assays. The compound exhibited a significant ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in mitigating the effects of chronic diseases linked to oxidative damage.

Case Study: Antioxidant Activity Assessment

In a study assessing the antioxidant activity using DPPH radical scavenging assays, it was found that at a concentration of 100 μg/mL, the compound demonstrated an inhibition rate of approximately 70%, indicating strong antioxidant potential .

3. Cytotoxicity and Safety Profiles

Toxicological studies have indicated that this compound has a favorable safety profile. The predicted LD50 values suggest that it is non-lethal at concentrations exceeding 5000 mg/kg in animal models . This safety aspect enhances its potential for therapeutic applications.

The mechanisms underlying the biological activities of this compound involve modulation of signaling pathways associated with inflammation and oxidative stress. Specifically, it appears to regulate the MAPK signaling pathways and inhibit the nuclear translocation of NF-kB, which are critical in inflammatory responses .

Propriétés

Numéro CAS |

26761-50-2 |

|---|---|

Formule moléculaire |

C26H50O2 |

Poids moléculaire |

394.7 g/mol |

Nom IUPAC |

6-methylheptyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C26H50O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-26(27)28-24-21-18-19-22-25(2)3/h11-12,25H,4-10,13-24H2,1-3H3/b12-11- |

Clé InChI |

SAUIGQBKPDQYHL-QXMHVHEDSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCC(C)C |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCC(C)C |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCC(C)C |

Key on ui other cas no. |

26761-50-2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.